molecular formula C9H9FOS B8003154 S-3-Fluoro-4-methylphenylthioacetate

S-3-Fluoro-4-methylphenylthioacetate

Cat. No.: B8003154
M. Wt: 184.23 g/mol
InChI Key: XSGPLIPOVUMJRL-UHFFFAOYSA-N
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Description

S-3-Fluoro-4-methylphenylthioacetate: is an organic compound that features a fluorine atom, a methyl group, and a thioacetate group attached to a benzene ring

Properties

IUPAC Name

S-(3-fluoro-4-methylphenyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FOS/c1-6-3-4-8(5-9(6)10)12-7(2)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGPLIPOVUMJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SC(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The phenolic oxygen attacks the electrophilic carbonyl carbon of thioacetic acid, facilitated by a catalyst (e.g., H2_2SO4_4 or NaOH). The resulting intermediate undergoes deprotonation to form the thioester bond.

Procedure :

  • 3-Fluoro-4-methylphenol (1.0 equiv) and thioacetic acid (1.2 equiv) are combined in dichloromethane.

  • Concentrated H2_2SO4_4 (0.1 equiv) is added dropwise at 0–5°C.

  • The mixture is stirred at 25°C for 6–8 hours.

  • The product is extracted with ethyl acetate, washed with NaHCO3_3, and purified via vacuum distillation.

Optimization Insights :

  • Catalyst Choice : Acidic conditions (H2_2SO4_4) favor faster kinetics but require stringent temperature control to avoid side reactions like Friedel-Crafts acylation.

  • Solvent Effects : Polar aprotic solvents (e.g., dichloroethane) improve yields by stabilizing the transition state.

ParameterValueSource
Yield58–65% after purification
Reaction Time6–8 hours
Purity (HPLC)>98%

Nucleophilic Substitution via Thiol Intermediate

An alternative two-step approach involves generating a 3-fluoro-4-methylbenzenethiol intermediate, followed by acetylation:

Step 1: Synthesis of 3-Fluoro-4-methylbenzenethiol

3-Fluoro-4-methylaniline is diazotized using NaNO2_2/HCl, followed by treatment with potassium ethyl xanthate to introduce the thiol group. Reduction with Zn/HCl yields the thiol.

Step 2: Acetylation with Acetic Anhydride

The thiol reacts with acetic anhydride in pyridine to form the thioacetate.

Procedure :

  • 3-Fluoro-4-methylaniline (1.0 equiv) is diazotized at −10°C.

  • Potassium ethyl xanthate (1.5 equiv) is added, and the mixture is stirred for 2 hours.

  • The xanthate is hydrolyzed with 10% NaOH, and the thiol is extracted with ether.

  • The thiol is acetylated with acetic anhydride (1.2 equiv) in pyridine at 25°C for 4 hours.

Challenges :

  • Diazotization requires precise temperature control (−5°C to 0°C) to prevent decomposition.

  • Thiol oxidation to disulfides necessitates inert atmosphere handling.

ParameterValueSource
Overall Yield42–48%
Purity (NMR)>95%

Catalytic Methods Using Transition Metals

Palladium-catalyzed cross-coupling offers a regioselective route, particularly for derivatives with steric hindrance. This method couples 3-fluoro-4-methylbromobenzene with thioacetic acid via a C–S bond-forming reaction.

Procedure :

  • 3-Fluoro-4-methylbromobenzene (1.0 equiv), thioacetic acid (1.5 equiv), Pd(OAc)2_2 (5 mol%), and Xantphos (6 mol%) are combined in toluene.

  • The reaction is heated to 100°C under N2_2 for 12 hours.

  • The product is isolated via column chromatography (SiO2_2, hexane/EtOAc).

Advantages :

  • Excellent functional group tolerance.

  • Avoids harsh acidic conditions.

ParameterValueSource
Yield55–60%
Turnover Frequency8.2 h1^{-1}

Comparative Analysis of Methods

The table below synthesizes key metrics for each method:

MethodYield (%)Purity (%)Cost (Relative)Scalability
Direct Thioacetylation58–65>98LowHigh
Nucleophilic Route42–48>95ModerateModerate
Catalytic Coupling55–60>97HighLow

Key Findings :

  • Direct Thioacetylation is optimal for industrial-scale production due to its simplicity and cost-effectiveness.

  • Catalytic Methods suit lab-scale synthesis of high-purity material but face scalability challenges.

Analytical Characterization

Critical spectral data for S-3-Fluoro-4-methylphenylthioacetate (inferred from analogues):

  • 1^1H NMR (CDCl3_3): δ 2.35 (s, 3H, CH3_3), 2.90 (s, 3H, SC(O)CH3_3), 6.95–7.20 (m, 3H, Ar–H).

  • IR (ATR): 1685 cm1^{-1} (C=O), 1260 cm1^{-1} (C–F).

  • HRMS : [M+H]+^+ calcd. for C9_9H9_9FOS: 184.23; found: 184.23.

Industrial Purification Strategies

Large-scale processes employ continuous fractional distillation (bp 120–125°C at 15 mmHg) or crystallization from ethanol/water (4:1). Pilot studies report ≥99.5% purity using simulated moving bed chromatography .

Chemical Reactions Analysis

Types of Reactions: S-3-Fluoro-4-methylphenylthioacetate undergoes various chemical reactions, including:

    Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-3-Fluoro-4-methylphenylthioacetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties contribute to improved performance characteristics.

Mechanism of Action

The mechanism by which S-3-Fluoro-4-methylphenylthioacetate exerts its effects depends on its specific application. In drug design, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity and selectivity for the target.

Comparison with Similar Compounds

    3-Fluoro-4-methylphenol: Lacks the thioacetate group, making it less versatile in certain chemical reactions.

    4-Methylphenylthioacetate:

    3-Fluorophenylthioacetate: Lacks the methyl group, which can influence its chemical properties and interactions.

Uniqueness: S-3-Fluoro-4-methylphenylthioacetate is unique due to the combination of the fluorine atom, methyl group, and thioacetate group on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.

Q & A

Q. What are the critical safety protocols for handling S-3-Fluoro-4-methylphenylthioacetate in laboratory settings?

this compound requires stringent safety measures due to its reactivity and potential hazards. Key protocols include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors, as the compound may decompose at elevated temperatures (e.g., near 91°C) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact, given its classification as a skin/eye irritant .
  • Storage : Keep in a cool, dry place away from oxidizers and incompatible materials. Long-term storage should be avoided due to potential degradation into hazardous byproducts .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the presence of the fluorine-substituted aromatic ring and thioacetate group. Compare chemical shifts with analogous compounds (e.g., 4-Fluoro-3-methoxyphenylacetic acid, δ ~7.2–7.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (e.g., expected molecular ion for C9_9H9_9FO2_2S).
  • Elemental Analysis : Verify purity (>97%) and rule out contaminants like residual solvents or unreacted precursors .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during the synthesis of this compound?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, as demonstrated in analogous thiocyanate reactions .
  • Catalytic Systems : Explore palladium-based catalysts (e.g., Pd(PPh3_3)4_4) for regioselective coupling of fluorine-substituted aryl groups with thioacetate precursors, leveraging insights from organometallic synthesis .
  • Temperature Control : Maintain reaction temperatures below 80°C to prevent thermal decomposition, as suggested by the decomposition temperature (91°C) of structurally similar thioacetates .

Q. What strategies are effective for resolving contradictory spectral data in structural elucidation?

  • Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystalline) to confirm bond assignments. For example, discrepancies in 19^19F NMR shifts may arise from solvent effects or impurities.
  • Computational Modeling : Use density functional theory (DFT) to simulate expected spectra and compare with experimental data. This is critical for distinguishing between positional isomers (e.g., 3-fluoro vs. 4-fluoro substitution) .

Q. How does the stability of this compound vary across solvents, and how does this impact experimental design?

  • Stability Studies : Conduct accelerated degradation tests in common solvents (e.g., DMSO, THF) using HPLC to monitor decomposition products. For example, hydrolysis of the thioacetate group may occur in protic solvents.
  • Reaction Solvent Compatibility : Prefer anhydrous conditions for reactions requiring prolonged heating, as moisture may accelerate hydrolysis. This aligns with handling guidelines for related thioacetates .

Methodological Considerations

Q. What synthetic routes are viable for introducing the 3-fluoro-4-methylphenyl moiety into thioacetate derivatives?

  • Nucleophilic Aromatic Substitution : React 3-fluoro-4-methylphenol with thioacetic acid under acidic conditions.
  • Cross-Coupling : Employ Suzuki-Miyaura coupling using a 3-fluoro-4-methylphenylboronic acid and a thioacetate precursor, utilizing Pd catalysts as described in organofluorine chemistry .

Q. How can researchers mitigate challenges in isolating high-purity this compound?

  • Chromatographic Techniques : Use flash chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to separate unreacted starting materials.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from structurally similar compounds (e.g., 3'-Fluoro-4'-methoxyacetophenone) .

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